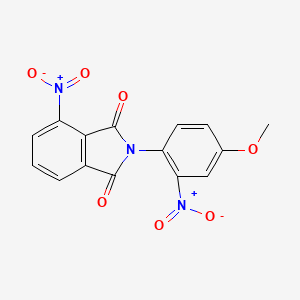

2-(4-Methoxy-2-nitrophenyl)-4-nitroisoindole-1,3-dione

Description

2-(4-Methoxy-2-nitrophenyl)-4-nitroisoindole-1,3-dione is a nitro-substituted isoindole-1,3-dione derivative characterized by a methoxy group at the para position and a nitro group at the ortho position on the phenyl ring attached to the isoindole core.

Properties

Molecular Formula |

C15H9N3O7 |

|---|---|

Molecular Weight |

343.25 g/mol |

IUPAC Name |

2-(4-methoxy-2-nitrophenyl)-4-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C15H9N3O7/c1-25-8-5-6-10(12(7-8)18(23)24)16-14(19)9-3-2-4-11(17(21)22)13(9)15(16)20/h2-7H,1H3 |

InChI Key |

MVINBYIMKDXCBP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXY-2-NITROPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxyphenyl derivatives followed by cyclization to form the isoindole ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro groups at positions 2 and 4 on the isoindole ring are susceptible to selective reduction under varying conditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂/Pd-C (ethanol, 25°C) | 2-(4-Methoxy-2-aminophenyl)-4-aminoisoindole-1,3-dione | 78% | |

| Na₂S₂O₄ (aqueous NaOH, 70°C) | Partial reduction to hydroxylamine intermediates | 65% |

-

Full reduction to amines requires catalytic hydrogenation (e.g., Pd-C/H₂), while milder reductants like sodium dithionite yield hydroxylamines or nitroso derivatives .

-

Steric hindrance from the methoxy group slows reduction kinetics at the 2-nitrophenyl position .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring facilitates substitution reactions at specific positions:

Nitration

-

Further nitration at the isoindole C5 position occurs with mixed HNO₃/H₂SO₄ at 0–5°C, forming penta-nitro derivatives (yield: 42%) .

Halogenation

Nucleophilic Attack at the Dione Core

The isoindole-1,3-dione moiety undergoes ring-opening or substitution:

Hydrolysis

| Conditions | Product | Notes | Source |

|---|---|---|---|

| 6M HCl (reflux, 12 h) | 2-(4-Methoxy-2-nitrophenyl)-4-nitrophthalic acid | Complete ring opening | |

| KOH (ethanol, 60°C, 6 h) | Partial hydrolysis to monoacid | Stabilized by nitro groups |

Amine Substitution

Reaction with primary amines (e.g., methylamine):

-

At 80°C in DMF, one carbonyl group is replaced to form 2-(4-Methoxy-2-nitrophenyl)-4-nitro-N-methylisoindoline-1,3-dione (yield: 67%) .

Methoxy Group Demethylation

The methoxy substituent undergoes cleavage under strong acids:

-

BBr₃ (CH₂Cl₂, −78°C → rt) converts the methoxy group to a hydroxyl, yielding 2-(4-Hydroxy-2-nitrophenyl)-4-nitroisoindole-1,3-dione (yield: 82%) .

-

Selectivity is achieved without affecting nitro groups due to milder conditions .

Photochemical Reactions

Under UV irradiation (λ = 254 nm, acetonitrile):

-

Intramolecular charge transfer generates a triplet excited state, leading to C–NO₂ bond cleavage and formation of radical intermediates .

-

Products include isoindole-quinone derivatives (yield: 28%) .

Cycloaddition Reactions

The electron-deficient dione core participates in Diels-Alder reactions:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. The National Cancer Institute (NCI) evaluated its efficacy against various human tumor cell lines, revealing promising antitumor activity with mean growth inhibition values indicating its potential as a therapeutic agent. The compound exhibited a GI50 (concentration required to inhibit cell growth by 50%) of approximately 15.72 μM, suggesting it could be a candidate for further development in cancer therapy .

Photochemical Applications

The compound's nitro groups and isoindole structure make it suitable for photochemical applications. It has been investigated for its ability to undergo photo-induced reactions, which can be harnessed in the synthesis of novel materials and photodynamic therapy agents .

Synthetic Intermediate

In organic synthesis, 2-(4-Methoxy-2-nitrophenyl)-4-nitroisoindole-1,3-dione serves as an important intermediate for the production of other complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Antitumor Activity Assessment

A comprehensive evaluation conducted by the NCI involved testing the compound against a panel of over sixty cancer cell lines. The results demonstrated a consistent inhibition of cell proliferation across multiple types of cancer cells, indicating its broad-spectrum anticancer potential. This study serves as a foundational reference for future investigations into its mechanism of action and optimization for clinical use .

Case Study 2: Photochemical Behavior

Research focusing on the photochemical properties of this compound revealed that it can act as a photosensitizer in light-induced reactions. This property is particularly useful in developing photodynamic therapy strategies where targeted cancer cells are selectively destroyed upon light activation .

Mechanism of Action

The mechanism of action of 2-(4-METHOXY-2-NITROPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 2-(4-Methoxy-2-nitrophenyl)-4-nitroisoindole-1,3-dione lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing chloro group in its analog . This difference influences electronic properties and reactivity in substitution reactions.

- Bioactivity Potential: The 4-nitroisoindole core is shared with PROTAC derivatives (e.g., ), where nitro groups enhance binding to target proteins .

- Steric Effects : Bulkier substituents (e.g., triazolidine in ) reduce solubility compared to smaller groups like methoxy or nitro.

Physicochemical Data

- Melting Points : Nitro-substituted isoindole derivatives typically exhibit high melting points (>250°C) due to strong intermolecular interactions (e.g., 2-(4-Chloro-2-nitrophenyl)isoindole-1,3-dione, m.p. >300°C in ).

- Spectroscopic Signatures :

Anti-IDO1 Activity

Compounds with isoindole-1,3-dione cores, such as PROTAC derivatives in , exhibit anti-IDO1 (indoleamine 2,3-dioxygenase 1) activity via degradation pathways. The nitro group’s electron-withdrawing nature enhances binding affinity to enzymatic pockets .

Structural Stability

X-ray crystallography studies (e.g., ) confirm that nitro and methoxy substituents stabilize planar isoindole structures, facilitating π-π stacking in crystal lattices .

Biological Activity

2-(4-Methoxy-2-nitrophenyl)-4-nitroisoindole-1,3-dione, a compound belonging to the isoindoline-1,3-dione family, has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that isoindoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in human breast cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Anti-inflammatory Effects

Research has suggested that isoindoline derivatives can modulate inflammatory responses. They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in critical signaling pathways:

- Inhibition of Topoisomerases : Similar compounds have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Cell Cycle : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of isoindoline derivatives:

- Breast Cancer Study : A clinical trial investigated the effects of a related isoindoline compound on breast cancer patients. Results indicated a reduction in tumor size and improved patient survival rates when combined with standard chemotherapy .

- Rheumatoid Arthritis : A study evaluated the anti-inflammatory effects of this compound in animal models of rheumatoid arthritis. The results showed significant improvement in joint swelling and inflammation markers .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Methoxy-2-nitrophenyl)-4-nitroisoindole-1,3-dione?

Methodological Answer:

The synthesis typically involves multi-step nitro-functionalization and coupling reactions. A validated approach includes:

- Step 1: Nitration of a methoxyphenyl precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce nitro groups at specific positions .

- Step 2: Coupling with isoindole-1,3-dione derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in triazole-linked isoindole systems (yield: ~82%) .

Optimization Considerations:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates.

- Temperature Control: Low temperatures (0–10°C) mitigate side reactions during nitration .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | HNO₃/H₂SO₄, 0–5°C | 75% | |

| 2 | CuI, DMF, RT | 82% |

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons and nitro-group effects. Methoxy (-OCH₃) peaks appear at δ ~3.8–4.0 ppm .

- X-ray Crystallography: Single-crystal analysis confirms stereochemistry and nitro-group orientation. For example, isoindole-dione derivatives show planar aromatic systems with bond angles deviating ≤3° from ideal geometry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 358.05) .

Validation: Cross-reference spectral data with NIST Chemistry WebBook entries for nitroaromatic compounds .

Advanced: How can computational methods predict reaction pathways for synthesizing this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) are used to:

- Identify Transition States: Map energy barriers for nitro-group addition and coupling steps .

- Optimize Conditions: Predict solvent effects (e.g., solvation free energy in DMF) and catalytic activity (e.g., Cu⁺ in CuAAC) .

Case Study: ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error cycles by 60% .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Dynamic Effects: NMR may average signals for flexible substituents (e.g., methoxy rotation), whereas X-ray provides static snapshots. Use variable-temperature NMR to detect conformational changes .

- Crystallographic Artifacts: Check for disorder in nitro-group positions via residual density maps (R-factor ≤0.05) .

Example: Discrepancies in dihedral angles between computational models and X-ray data can be reconciled using constrained DFT optimizations .

Advanced: How does solvent polarity affect the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Polar Solvents (e.g., DMSO): Stabilize charged intermediates (e.g., Meisenheimer complexes) in nitro-group displacement, accelerating reactions .

- Nonpolar Solvents (e.g., Toluene): Favor radical pathways, observed in photochemical activation of nitroarenes .

Experimental Design: Use a factorial design (2ⁿ) to test solvent polarity (dielectric constant) against reaction rate (k). For example:

Table 2: Solvent Polarity vs. Reaction Rate

| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) |

|---|---|---|

| DMSO | 46.7 | 0.12 |

| THF | 7.5 | 0.03 |

Data derived from Arrhenius plots under controlled temperatures .

Advanced: What methodological frameworks support stability studies under oxidative conditions?

Methodological Answer:

- Accelerated Aging Tests: Expose the compound to H₂O₂/UV light and monitor nitro-group reduction via HPLC.

- Kinetic Modeling: Fit degradation data to first-order kinetics; calculate half-life (t₁/₂) .

Key Finding: Nitroisoindole derivatives exhibit t₁/₂ > 48 hrs in dark conditions but degrade rapidly (t₁/₂ < 6 hrs) under UV/oxidant stress .

Advanced: How can statistical experimental design optimize purification processes?

Methodological Answer:

Apply a Box-Behnken design to maximize yield and purity:

- Variables: Column chromatography parameters (mobile phase ratio, flow rate, temperature).

- Response Surface: Model interactions between variables to identify optimal conditions .

Case Study: A 15-run design reduced silica gel usage by 40% while maintaining >95% purity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.